molecular formula C10H15NO3S B2524852 4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 478040-47-0

4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione

Cat. No. B2524852
M. Wt: 229.29
InChI Key: QPGOZGJABIEIRT-UHFFFAOYSA-N
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Description

The compound 4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione is a heterocyclic molecule that is presumed to contain a thiazinane ring structure fused with a furyl group. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated. These studies provide insights into the behavior of such compounds, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that include nucleophilic substitution, ring opening, and intramolecular cyclization. For instance, the synthesis of 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones is achieved through a one-step reaction involving 2-aminobenzenethiols and 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones in ethanol under reflux conditions . This method emphasizes atom economy and operational simplicity, which could be relevant for the synthesis of 4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione.

Molecular Structure Analysis

Structural and conformational features of heterocyclic compounds are crucial for understanding their biological activity. For example, the structural parameters of 4-(2-phenylethyl)-5-(2-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were investigated using X-ray diffraction and molecular modeling techniques . Such studies are essential for predicting the stability and reactivity of the compound , as the molecular structure dictates the possible interactions with other molecules and the overall chemical behavior.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be complex, as seen in the mass spectral fragmentation patterns of nitro heterocyclic carcinogens . These compounds undergo cleavage to form specific ions, which can be indicative of the types of chemical reactions they may participate in. The study of such fragmentation patterns can provide insights into the potential reactions of 4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione, including its susceptibility to electrophilic or nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the metabolites of 2-methyl-4-(5-nitro-2-furyl)thiazole were identified and characterized using various chromatographic and spectral methods . These properties, such as solubility, melting point, and stability, are important for the practical application of the compound, including its storage, handling, and potential use in various chemical processes or as a pharmaceutical agent.

properties

IUPAC Name

4-[(5-methylfuran-2-yl)methyl]-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-9-2-3-10(14-9)8-11-4-6-15(12,13)7-5-11/h2-3H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGOZGJABIEIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822196
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione

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